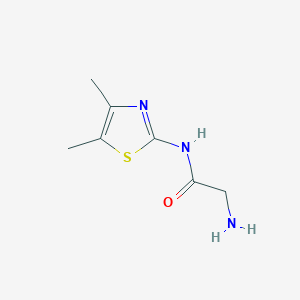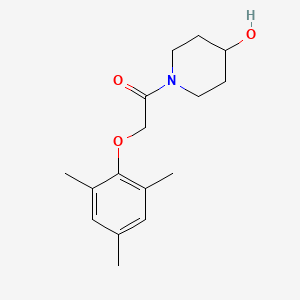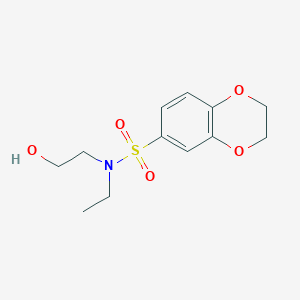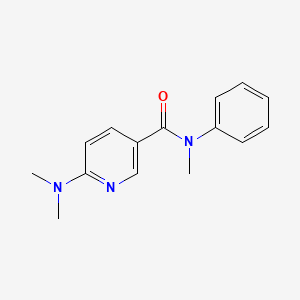![molecular formula C14H19NO3 B7498913 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid](/img/structure/B7498913.png)
2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid, also known as EPM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EPM belongs to the family of amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid is not fully understood. However, it is believed to act as a GABA analog, which can activate GABA receptors and modulate the release of neurotransmitters such as glutamate and dopamine. 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has been shown to have a variety of biochemical and physiological effects. It can increase the levels of GABA and decrease the levels of glutamate and dopamine in the brain. 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has also been found to reduce oxidative stress and inflammation, which can contribute to its neuroprotective effects. Additionally, 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid can improve cerebral blood flow and glucose metabolism, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid in lab experiments is its high purity and stability. 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid can be easily synthesized and purified, which makes it a reliable compound for research purposes. Additionally, 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, one of the limitations of using 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid. One area of interest is the potential therapeutic applications of 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid in human diseases such as stroke, traumatic brain injury, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid and its effects on neurotransmitter systems. Finally, more studies are needed to explore the safety and pharmacokinetics of 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid in humans.
Métodos De Síntesis
2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzylamine with acrolein, followed by a Mannich reaction with formaldehyde and glycine. The resulting product is then subjected to hydrolysis to yield 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid. The purity of the compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 2-[(4-Ethoxyphenyl)methyl-prop-2-enylamino]acetic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)methyl-prop-2-enylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-9-15(11-14(16)17)10-12-5-7-13(8-6-12)18-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREHXLRALVJBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)



![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)

![2-[Benzyl(cyclohexyl)amino]acetic acid](/img/structure/B7498882.png)
![2-chloro-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498890.png)
![N-[1-[1-[(4-cyanophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide](/img/structure/B7498905.png)
![N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7498906.png)
![2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide](/img/structure/B7498908.png)
![3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498917.png)
